molecular formula C22H27N3O4 B2730991 Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235325-82-2

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate

Cat. No. B2730991
CAS RN: 1235325-82-2
M. Wt: 397.475
InChI Key: RHSAWSHMGHTXOJ-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate, commonly known as MP-10, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MP-10 is a piperidine-based compound that has been synthesized using various methods.

Scientific Research Applications

Organic Synthesis Applications

In the realm of organic synthesis, compounds similar to "Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate" have been explored for their utility in constructing complex molecules. For example, Magano et al. (2014) detailed the synthesis of oxindoles via palladium-catalyzed C-H functionalization, employing related benzyl piperidine-carboxylate compounds as intermediates. This methodology is pivotal for medicinal chemistry synthesis, including the synthesis of serine palmitoyl transferase enzyme inhibitors, showcasing the compound's role in synthesizing biologically active molecules (Magano, Kiser, Shine, & Chen, 2014).

Medicinal Chemistry Synthesis

In medicinal chemistry, such compounds are integral in the development of new drugs. Tacke et al. (2003) explored sila-analogues of high-affinity, selective σ ligands, where 4-methoxybenzyl derivatives demonstrated significant σ affinities. These studies underline the importance of piperidine derivatives in discovering new central nervous system (CNS) modulators, providing a pathway for developing novel therapeutic agents (Tacke, Handmann, Bertermann, Burschka, Penka, & Seyfried, 2003).

Pharmacological Research

Pharmacological research also benefits from such compounds, as demonstrated by the synthesis and evaluation of novel thiazolo-triazolo-pyridine derivatives by Suresh, Lavanya, and Rao (2016). These compounds were tested for their antibacterial and antifungal activities, showcasing the potential of piperidine derivatives in antimicrobial drug development (Suresh, Lavanya, & Rao, 2016).

properties

IUPAC Name

phenyl 4-[[(4-methoxyphenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-9-7-17(8-10-19)15-23-21(26)24-16-18-11-13-25(14-12-18)22(27)29-20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSAWSHMGHTXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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